7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione
Overview
Description
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione are multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell behavior . For instance, it can induce cell cycle arrest and apoptosis in HepG2 cells .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted nature. It inhibits the EGFR, Her2, VEGFR2, and CDK2 enzymes, disrupting the associated signaling pathways . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s potency against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM . It induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and the downregulation of Bcl-2 activity .
Biochemical Analysis
Biochemical Properties
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism . The compound acts as a competitive inhibitor, binding to the active site of PNP and preventing the enzyme from catalyzing its substrate. This interaction is crucial for its potential use in therapeutic applications, particularly in the treatment of autoimmune diseases and certain types of cancer .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce cytotoxicity in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . The compound influences cell function by disrupting cell signaling pathways, leading to cell cycle arrest and apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PNP, inhibiting its enzymatic activity and disrupting purine metabolism . This inhibition leads to the accumulation of toxic metabolites, which can induce apoptosis in T cells. The compound also interacts with other biomolecules, such as cyclin-dependent kinases (CDKs), further contributing to its antiproliferative effects . These interactions highlight the compound’s potential as a multi-targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PNP . The inhibition of PNP disrupts purine metabolism, leading to the accumulation of inosine and guanosine metabolites. These changes in metabolic flux can have downstream effects on nucleotide synthesis and energy production, further influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells is influenced by its interactions with intracellular proteins, which can affect its accumulation and activity .
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm and nucleus . Its subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments. The compound’s activity is modulated by its localization, with nuclear accumulation enhancing its effects on gene expression and cytoplasmic localization influencing its interactions with metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione typically involves the bromination of pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione. One common method involves the slow addition of 1-bromopyrrolidine-2,5-dione to a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dichloromethane, followed by stirring the reaction mixture at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and pathways involved in diseases such as cancer.
Chemical Biology: It serves as a tool compound to study biological processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is unique due to its specific structure, which combines both pyrrole and pyrimidine rings. This structural feature allows it to interact with a diverse range of biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
7-bromo-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O2/c7-2-1-8-4-3(2)9-6(12)10-5(4)11/h1,8H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTQTXDPTYNVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297969 | |
Record name | 7-bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20419-74-3 | |
Record name | NSC119856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.